molecular formula C6H10FNO2 B3049110 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- CAS No. 1946010-84-9

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

Cat. No.: B3049110
CAS No.: 1946010-84-9
M. Wt: 147.15
InChI Key: YIPZKIJOBAFVOB-YFKPBYRVSA-N
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Description

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- is a synthetic compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol This compound is a derivative of azetidinecarboxylic acid, where a fluoroethyl group is attached to the nitrogen atom

Preparation Methods

The synthesis of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- typically involves the following steps:

Chemical Reactions Analysis

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions, using reagents like sodium hydride or organolithium compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes.

Comparison with Similar Compounds

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- can be compared with other similar compounds such as:

    Azetidinecarboxylic acid: The parent compound without the fluoroethyl group.

    2-Azetidinecarboxylic acid, 1-(2-chloroethyl)-, (2S)-: A similar compound with a chloroethyl group instead of a fluoroethyl group.

    2-Azetidinecarboxylic acid, 1-(2-bromoethyl)-, (2S)-: Another analog with a bromoethyl group.

The uniqueness of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- lies in the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPZKIJOBAFVOB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215741
Record name 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-84-9
Record name 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946010-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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